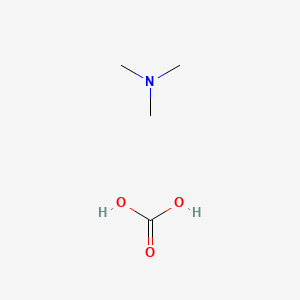

carbonic acid; N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

carbonic acid;N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.CH2O3/c1-4(2)3;2-1(3)4/h1-3H3;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGNFRQXCRRALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955956 | |

| Record name | Carbonic acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34408-21-4 | |

| Record name | Trimethylammonium bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34408-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034408214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--N,N-dimethylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid; N,N-dimethylmethanamine typically involves the reaction of carbon dioxide with N,N-dimethylmethanamine. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is as follows: [ \text{CO}_2 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{NCOOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between carbon dioxide and N,N-dimethylmethanamine. The process may also include purification steps to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid; N,N-dimethylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethylmethanamine N-oxide.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: The compound can participate in substitution reactions where the carbonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Oxidation: N,N-dimethylmethanamine N-oxide.

Reduction: N,N-dimethylmethanamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

"Carbonic acid; N,N-dimethylmethanamine" is also known as this compound, trimethylammonium bicarbonate buffer, and has the molecular formula .

Scientific Research Applications

N, N-dimethylmethanamine is a chemical compound with diverse applications, particularly in scientific research. Its uses stem from its unique chemical properties and its ability to participate in various reactions.

Chemical Properties

- Molecular Structure The compound consists of carbonic acid combined with N,N-dimethylmethanamine, resulting in a structure with distinct characteristics .

- Computed Descriptors IUPAC Name: carbonic acid; N, N-dimethylmethanamine

- InChI : InChI=1S/C3H9N.CH2O3/c1-4(2)3;2-1(3)4/h1-3H3;(H2,2,3,4)

- InChIKey : ARGNFRQXCRRALH-UHFFFAOYSA-N

- SMILES : CN(C)C.C(=O)(O)O

- Molecular Weight The molecular weight of the compound is 121.14 g/mol .

Applications

While the search results do not provide specific applications of "this compound," they do offer insights into the uses of related compounds such as carbamic acid, from which we can infer potential applications . These include:

- Industrial Production of Urea Carbamic acid is an intermediate in the industrial production of urea, involving the reaction of carbon dioxide and ammonia .

- Medical Applications Some carbamate esters are used as muscle relaxants, binding to the barbiturate site of the receptor .

- Insecticides Several carbamic acid-based insecticides have been developed, such as aldicarb, carbaryl, and carbofuran .

- Chemical Synthesis Carbamate esters can protect amine functional groups from unwanted reactions. Hydrolysis of the ester bond produces a carbamic acid, which then loses carbon dioxide to yield the desired amine .

Mechanism of Action

The mechanism of action of carbonic acid; N,N-dimethylmethanamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the carbonic acid group can undergo protonation and deprotonation, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

N,N-Dimethylformamide: Similar in structure but contains a formyl group instead of a carbonic acid group.

N,N-Dimethylethanamine: Similar amine structure but lacks the carbonic acid component.

Uniqueness: Carbonic acid; N,N-dimethylmethanamine is unique due to the presence of both the carbonic acid and dimethylamine groups, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions compared to its individual components.

Biological Activity

Carbonic acid (H₂CO₃) and N,N-dimethylmethanamine (also known as dimethylamine) are two compounds that have garnered interest due to their biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores their biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₁₁NO₃

- Molecular Weight : 117.14 g/mol

- Structure : Carbonic acid is a weak acid formed when carbon dioxide dissolves in water. N,N-dimethylmethanamine is a tertiary amine with two methyl groups attached to the nitrogen atom.

1. Proton Transfer Mechanism

Recent studies have demonstrated that carbonic acid can act as a proton donor in biological systems. For instance, research utilizing Car-Parrinello molecular dynamics simulations revealed that carbonic acid can efficiently protonate bases such as methylamine in aqueous solutions. This rapid proton transfer occurs within 100 femtoseconds, indicating the potential role of carbonic acid in facilitating biochemical reactions involving amines .

2. Antimicrobial Properties

The combination of carbonic acid and N,N-dimethylmethanamine has been investigated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of N,N-dimethylmethanamine and its derivatives on different cell lines. Results indicated that while some compounds exhibit low toxicity, others can induce cell death at higher concentrations, suggesting a need for careful dosage considerations in therapeutic applications .

Case Studies

- Study on Proton Transfer : A study highlighted the role of carbonic acid in proton transfer to methylamine, showing that the interaction stabilizes the contact ion pair, which is crucial for many biochemical processes .

- Antimicrobial Activity Assessment : Research involving various extracts containing carbonic acid derivatives showed promising antimicrobial activity against strains such as Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| Carbonic Acid | Proton donor | Rapid proton transfer to amines |

| N,N-Dimethylmethanamine | Antimicrobial | Significant activity against bacteria and fungi |

| Carbonic Acid + Dimethylamine | Cytotoxicity | Varies by concentration; some induce cell death |

Table 2: Antimicrobial Efficacy (MIC Values)

| Extract/Compound | MIC (mg/mL) |

|---|---|

| Carbonic Acid + Dimethylamine | 0.39 - 50 |

| Rifampicin (control) | 0.015 |

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing N,N-dimethylmethanamine derivatives, and how can structural isomers be distinguished during synthesis?

- Methodological Answer : Synthesis of N,N-dimethylmethanamine derivatives often involves alkylation or reductive amination. For example, in the synthesis of 1-((2R*,6S*)-6-(4-benzylphenyl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine, diastereomers are separated via chromatography, and structures are confirmed using NMR. Key NMR signals include δ2.28 (s, 6H for N(CH)) and δ4.66 (dd, J= 2.7, 10.6 Hz for dioxane protons) . Structural isomers (e.g., cyanides vs. isocyanides) can be differentiated via IR spectroscopy (C≡N stretch at ~2250 cm for cyanides vs. N≡C stretch at ~2150 cm) .

Q. How can researchers validate the purity of N,N-dimethylmethanamine for use as a reference standard in pharmaceutical analysis?

- Methodological Answer : Purity validation requires orthogonal techniques:

- Chromatography : HPLC with UV detection (e.g., retention time matching against pharmacopeial standards like USP/EP).

- Spectroscopy : NMR to confirm molecular structure and detect impurities.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHN, exact mass 59.0735 g/mol) .

Q. What computational tools are recommended for predicting the environmental mobility of N,N-dimethylmethanamine?

- Methodological Answer : EPISUITE™ (USEPA) is widely used to estimate partition coefficients. For N,N-dimethylmethanamine:

- Log K (octanol-water): <−3.5 at pH 7 (indicating high water solubility).

- K (soil adsorption): 7.32–8.876 L/kg (very high mobility in soil) .

- pKa : ~9.8 (cationic form dominates in environmental matrices, enhancing adsorption to organic clay) .

Advanced Research Questions

Q. How can contradictory data on aquatic toxicity of N,N-dimethylmethanamine be resolved in ecotoxicological studies?

- Methodological Answer : Contradictions often arise from differing test conditions (e.g., pH, salinity). Key steps:

- Standardization : Use OECD/EPA guidelines for acute/chronic toxicity tests (e.g., 96-h LC for fish).

- Speciation Analysis : Measure free vs. protonated forms via ion-selective electrodes, as cationic species exhibit higher toxicity.

- Meta-Analysis : Apply Klimisch scoring to assess study reliability (e.g., Klimisch score ≥2 for regulatory acceptance) .

- Example Data :

| Test Organism | Endpoint | Result (mg/L) | pH | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-h EC | 12.5 | 7.0 | |

| Danio rerio | 96-h LC | 8.2 | 8.5 |

Q. What advanced computational methods are used to study the electronic interactions of N,N-dimethylmethanamine in fluorescence sensors?

- Methodological Answer : Density Functional Theory (DFT) with 6-311+G(d,p) basis sets is employed to model excitation energies and molecular orbitals. For (anthracen-9-yl)-N,N-dimethylmethanamine, key parameters include:

- Excitation Energy : ~4.2 eV (λ~295 nm).

- Oscillator Strength : 0.85 (indicating strong UV absorption).

- Charge Transfer : Localization on the anthracene moiety, with dimethylamino groups modulating electron density .

Q. How does stereochemistry influence the biological activity of N,N-dimethylmethanamine derivatives (e.g., muscarinic receptor antagonists)?

- Methodological Answer : Cis/trans diastereomers exhibit distinct binding affinities. For 1-((2R*,6S*)-6-(4-benzylphenyl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine:

- Cis Isomer : Higher receptor occupancy due to optimal spatial alignment of the benzyl group and dimethylamino moiety.

- Trans Isomer : Reduced activity from steric hindrance.

- Validation : Competitive binding assays (IC) and molecular docking simulations .

Data Reliability and Regulatory Considerations

Q. What criteria should be applied to evaluate the reliability of environmental fate data for N,N-dimethylmethanamine?

- Methodological Answer : Follow ECHA REACH guidelines:

- Data Source : Prioritize studies from the ECHA database with Klimisch scores ≥2 (reliable without restriction).

- Tiered Assessment : Classify chemicals into tiers (e.g., Tier 1 for hazard-only assessment) based on exposure potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.